molecular formula C10H16N2O2 B2909724 ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate CAS No. 696646-25-0

ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Cat. No.: B2909724
CAS No.: 696646-25-0
M. Wt: 196.25
InChI Key: SDSNJTLKLMRQPH-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is an organic compound with the molecular formula C10H16N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound may find applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate
  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester

Uniqueness

Ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the ester group also provides additional functionalization opportunities, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-14-10(13)6-5-9-7(2)11-12-8(9)3/h4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSNJTLKLMRQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(NN=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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